Narcotoline hemiacetal
Overview
Description
Narcotoline hemiacetal is an opiate alkaloid chemically related to noscapine . It binds to the same receptors in the brain as noscapine to act as an antitussive . It can be obtained from the opium poppy, Papaver somniferum .
Synthesis Analysis
The only substrate, 4’-O-desmethyl-3-O-acetylpapaveroxine, is a seco-berbine pathway intermediate that undergoes ester hydrolysis subsequent to 4’-O-methylation leading to the formation of narcotine hemiacetal . In the absence of 4’-O-methylation, a parallel pathway yields narcotoline hemiacetal .
Molecular Structure Analysis
The molecular formula of Narcotoline hemiacetal is C21H23NO7 . Its average mass is 401.415 and its mono-isotopic mass is 401.14745 .
Chemical Reactions Analysis
The conversion of an alcohol and aldehyde (or ketone) to a hemiacetal (or hemiketal) is a reversible process . In the absence of 4ʹ-O-methylation, a parallel pathway yields narcotoline hemiacetal .
Physical And Chemical Properties Analysis
The molecular formula of Narcotoline hemiacetal is C21H23NO7 . Its average mass is 401.415 and its mono-isotopic mass is 401.14745 .
Scientific Research Applications
Protective Group in Noscapine Biosynthesis : Narcotoline hemiacetal plays a critical role in the biosynthesis of noscapine in the opium poppy. It is formed through a series of enzymatic transformations, with acetylation introducing a protective group that is later hydrolyzed, triggering rearrangement to a cyclic hemiacetal (Dang, Chen, & Facchini, 2015).
Heterodimeric O-methyltransferases : In the biosynthesis pathway of noscapine, narcotoline hemiacetal is formed in a parallel pathway when there is an absence of 4'-O-methylation, indicating its relevance in the alternate biosynthetic routes of noscapine (Park, Chen, Lang, Ng, & Facchini, 2018).
Synthetic and Stereochemical Studies : Narcotoline hemiacetal has been a subject of synthetic and stereochemical studies, indicating its significance in organic chemistry and potential applications in drug synthesis (Rozwadowska & Matecka, 1991).
Engineering Biosynthesis in Yeast : The biosynthesis of noscapine, involving narcotoline hemiacetal, has been reconstituted in yeast. This provides a platform for producing noscapine and related intermediates for drug discovery and research (Li & Smolke, 2016).
properties
IUPAC Name |
(5R)-5-[(1S)-3-hydroxy-4,5-dimethoxy-1,3-dihydro-2-benzofuran-1-yl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7/c1-22-7-6-10-8-13-20(28-9-27-13)17(23)14(10)16(22)18-11-4-5-12(25-2)19(26-3)15(11)21(24)29-18/h4-5,8,16,18,21,23-24H,6-7,9H2,1-3H3/t16-,18+,21?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVHOVYYIXFWLJ-JUAJCIKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(O4)O)C(=C(C=C5)OC)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Narcotoline hemiacetal |
Citations
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